molecular formula C18H28N2O3S B241435 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

Numéro de catalogue B241435
Poids moléculaire: 352.5 g/mol
Clé InChI: FYLDAKATPUVHAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide, also known as PF-06282999, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. PF-06282999 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of type 2 diabetes.

Mécanisme D'action

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, a phosphatase that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and enhances glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and insulin sensitivity in preclinical models.
Biochemical and Physiological Effects:
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been shown to improve glucose homeostasis, insulin sensitivity, and glycemic control in preclinical models of type 2 diabetes. In vitro studies have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide reduces fasting blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

Avantages Et Limitations Des Expériences En Laboratoire

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. Its specificity for PTP1B also reduces the potential for off-target effects. However, the proprietary nature of its synthesis method and limited availability may make it difficult for some researchers to obtain and use in their experiments.

Orientations Futures

There are several potential future directions for the study of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide. One area of interest is the evaluation of its long-term safety and efficacy in clinical trials. Another potential direction is the investigation of its effects on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide may lead to the discovery of new treatments for type 2 diabetes and other metabolic disorders.

Méthodes De Synthèse

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide was synthesized using a multi-step process involving the reaction of various reagents and solvents. The exact details of the synthesis method are proprietary and have not been disclosed in the literature.

Applications De Recherche Scientifique

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been extensively studied in preclinical models to evaluate its efficacy and safety for the treatment of type 2 diabetes. In vitro studies have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide improves glucose homeostasis, insulin sensitivity, and glycemic control. These findings have provided the basis for the clinical development of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide as a potential treatment for type 2 diabetes.

Propriétés

Formule moléculaire

C18H28N2O3S

Poids moléculaire

352.5 g/mol

Nom IUPAC

4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide

InChI

InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3

Clé InChI

FYLDAKATPUVHAP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.